1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrole structure, followed by the introduction of the fluorophenyl group, the dimethylamino propyl chain, and the imidazo[1,2-a]pyridine moiety. Each step involves carefully controlled reaction conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include steps such as solvent extraction, purification by chromatography, and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol or amine.
Scientific Research Applications
1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(3-(dimethylamino)propyl)-5-(4-chlorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(3-(dimethylamino)propyl)-5-(4-bromophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen atoms.
Properties
Molecular Formula |
C24H25FN4O3 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25FN4O3/c1-15-20(28-13-5-4-7-18(28)26-15)22(30)19-21(16-8-10-17(25)11-9-16)29(24(32)23(19)31)14-6-12-27(2)3/h4-5,7-11,13,21,30H,6,12,14H2,1-3H3/b22-19- |
InChI Key |
HSFRLIBWHLLFOZ-QOCHGBHMSA-N |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)/C(=C/3\C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)F)/O |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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